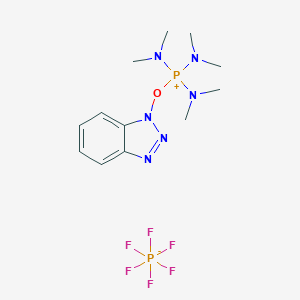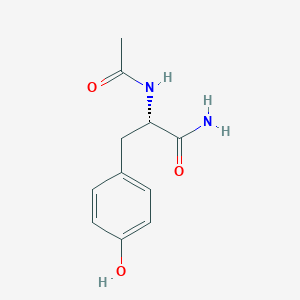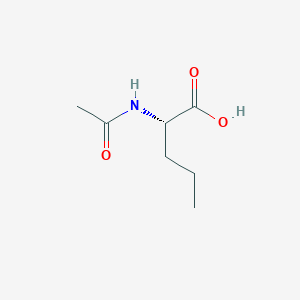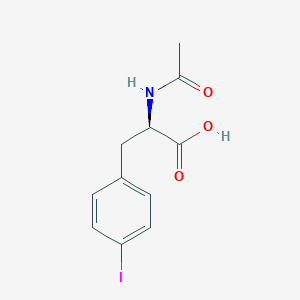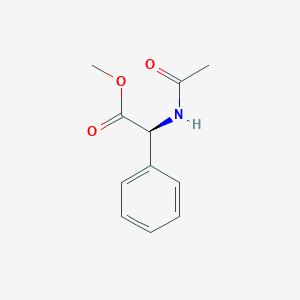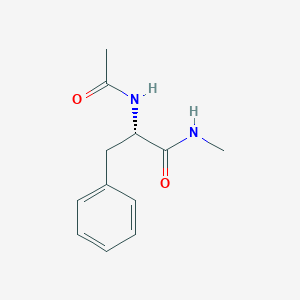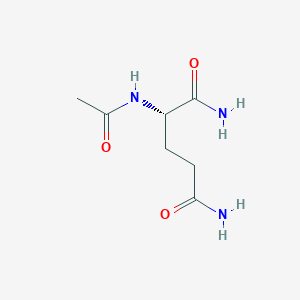
(S)-2-Acetamidopentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors to consider.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used in molecular structure analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, reactivity with other substances, and stability).Scientific Research Applications
Pharmacokinetics and Bioanalytical Methods
Bioanalytical Method Development : A study by Rais et al. (2014) developed a sensitive analytical method for 2-Phosphonomethyl pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase-II, important in neurological disease models. This method can be adapted for similar molecules, highlighting the importance of analytical techniques in drug development and pharmacokinetic studies (Rais et al., 2014).
Antimalarial Activities
Antimalarial Compound Development : Guan et al. (2005) discussed the development of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, demonstrating potent antimalarial activities. This research signifies the continuous search for novel compounds with high efficacy against malaria, showcasing the potential of (S)-2-Acetamidopentanediamide analogs in therapeutic applications (Guan et al., 2005).
Environmental Degradation
Acetaminophen Degradation Studies : Studies by de Luna et al. (2012) and others have explored the degradation of acetaminophen, a widely used drug, in environmental settings. This research is crucial for understanding the fate of pharmaceutical compounds in the environment and for developing effective methods for water treatment and pollution control (de Luna et al., 2012).
Enhanced Drug Delivery
Brain Delivery Enhancement : Nedelcovych et al. (2017) explored the intranasal administration of prodrugs to improve the brain delivery of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a compound related to (S)-2-Acetamidopentanediamide, for treating neurological disorders. This innovative approach to enhancing drug bioavailability in the brain underscores the importance of drug delivery research in maximizing therapeutic effects (Nedelcovych et al., 2017).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely is also usually included.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, improvements to its synthesis, or further studies into its properties or mechanism of action.
properties
IUPAC Name |
(2S)-2-acetamidopentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-4(11)10-5(7(9)13)2-3-6(8)12/h5H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H,10,11)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPOMVPGGXUNKI-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamidopentanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

